![molecular formula C12H8N2O2S B3023563 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-52-6](/img/structure/B3023563.png)
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
“3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thienopyrimidines involves various processes. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The sequence of processes employed for synthesis of the targeted compounds started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Aplicaciones Científicas De Investigación
Antitumor Activity
3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: derivatives have been investigated for their antitumor potential. Specifically, a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine compounds were synthesized and evaluated. Among these, compound IVj demonstrated remarkable antitumor activity against human breast cancer cells and human gastric cancer cells. Additionally, it exhibited good CDK6 inhibitory activity, making it a promising candidate for further study .
Hybrid Compounds with Biological Activity
Another hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine , was efficiently synthesized. This compound shows promising biological activity. Its synthesis involved the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate .
Cytotoxicity Against Cancer Cell Lines
Studies have revealed that certain derivatives of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit superior cytotoxic activities against cancer cell lines. Notably, these compounds showed potent effects against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Their activity was also moderate against HepG-2 (liver cancer) cells. These findings suggest their potential as anticancer agents .
CDK6 Inhibition
Given the structural resemblance to known CDK inhibitors, 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives were explored for their CDK6 inhibitory activity. The most potent compound (IVj) demonstrated excellent CDK6 inhibition, highlighting its relevance in cancer therapy .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . They are divided into subfamilies that regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) .
Mode of Action
The compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. As CDKs are involved in the regulation of cell cycle and transcription, their inhibition can lead to cell cycle arrest and altered gene expression . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of CDKs by 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can lead to a variety of molecular and cellular effects. These include cell cycle arrest, altered gene expression, reduced cell proliferation, and induction of apoptosis . These effects can contribute to the compound’s potential antitumor activity .
Propiedades
IUPAC Name |
3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMWBTAEPHMLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236967 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
16233-52-6 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16233-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



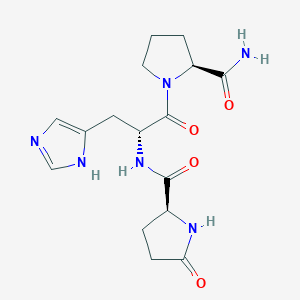

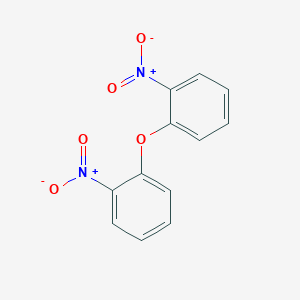
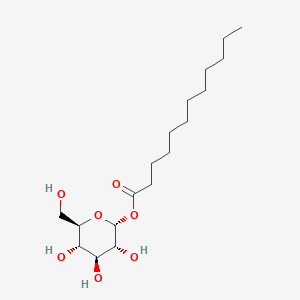
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
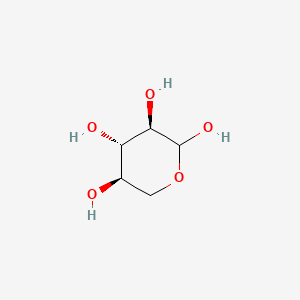



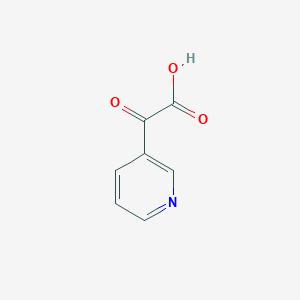
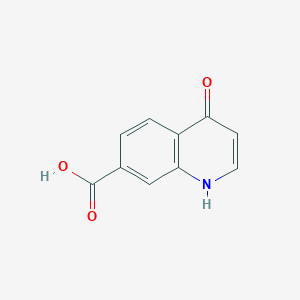


![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)